3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide
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Overview
Description
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluoro group, and a nitro group attached to a benzene ring, which is further connected to a benzamide moiety
Preparation Methods
The synthesis of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group, yielding 3-chloro-4-fluoro-3-nitroaniline. Finally, this compound is reacted with benzoyl chloride under appropriate conditions to form this compound .
Chemical Reactions Analysis
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions. For example, the chloro group can be replaced by a nucleophile such as an amine or a thiol under suitable conditions.
Scientific Research Applications
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of specific functional groups on biological activity, aiding in the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For instance, the compound could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function. The presence of the chloro, fluoro, and nitro groups can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with other similar compounds, such as:
3-chloro-4-fluoronitrobenzene: This compound lacks the benzamide moiety but shares the chloro, fluoro, and nitro groups on the benzene ring.
N-(4-fluoro-3-nitrophenyl)benzamide: This compound lacks the chloro group but retains the fluoro and nitro groups along with the benzamide moiety.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-chloro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXEABYULATDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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